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Compound of Interest

Compound Name: H-Pro-Phe-Me trifluoroactate

CAS No.: 149673-08-5

Cat. No.: B583682

Get Quote

Content Type: Technical Guide / Whitepaper Subject: Chemical Characterization & Spectral

Analysis of L-Prolyl-L-Phenylalanine Methyl Ester Trifluoroacetate[1]

Executive Summary
This technical guide outlines the structural elucidation of H-Pro-Phe-OMe • TFA, a dipeptide

methyl ester salt commonly encountered as an intermediate in solution-phase peptide

synthesis or as a cleavage product in Solid-Phase Peptide Synthesis (SPPS).

Characterizing this specific molecule presents unique challenges:

Rotameric Heterogeneity: The N-terminal Proline residue induces cis/trans isomerization

around the peptide bond, frequently resulting in signal doubling in NMR spectra which can

be mistaken for impurities.

Counter-ion Stoichiometry: As a trifluoroacetate (TFA) salt, accurate quantification of the

counter-ion is critical for determining the net peptide content (NPC).
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This guide provides a self-validating analytical workflow combining High-Resolution Mass

Spectrometry (HRMS), multidimensional NMR (

H,

C, COSY, HSQC, HMBC), and

F NMR.

Chemical Identity & Theoretical Framework
Before initiating spectral analysis, the theoretical chemical properties must be established to

serve as reference points.

Interpretation of Nomenclature: The notation "H-Pro-Phe-Me" is chemically ambiguous. Based

on standard peptide synthesis conventions and commercial availability, this guide interprets the

structure as the Methyl Ester (OMe) derivative.

Systematic Name: Methyl L-prolyl-L-phenylalaninate trifluoroacetate.

Sequence: Proline (N-term)

Phenylalanine

Methyl Ester (C-term).[2]

physicochemical Properties Table
Property Value / Description

Formula (Cation)

Formula (Salt)

Exact Mass (Free Base) 276.1474 Da

Monoisotopic Mass 277.1552 Da

Stereochemistry L-Pro, L-Phe (Assumed natural amino acids)

Key Functional Groups
Secondary Amine (Pro), Amide (Peptide bond),

Ester (Methyl), Phenyl ring.[2][3][4]
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Analytical Workflow Visualization
The following diagram illustrates the logical flow of the elucidation process, ensuring no

structural feature is overlooked.

Sample: H-Pro-Phe-OMe • TFA

1. Mass Spectrometry
(HRMS & MS/MS)MW Confirmation

2. 1D NMR
(1H, 13C, 19F)
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Fragment Validation

Peak Picking

4. Data Integration
& Structure ConfirmationStoichiometry (TFA)

Connectivity
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Figure 1: Step-by-step structural elucidation workflow for peptide salts.

Mass Spectrometry (MS) Profiling
Objective: Confirm molecular weight and sequence connectivity.

ESI-MS (Positive Mode)
The sample should be dissolved in 50:50 Water:Acetonitrile with 0.1% Formic Acid.

Primary Signal: A strong base peak at m/z 277.16 (

).

Adducts: Potential sodium adduct

at m/z 299.14.

MS/MS Fragmentation Pathways
Fragmentation (CID) is crucial to verify the sequence (Pro

Phe) rather than the isomer (Phe

Pro).
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Fragment Ion Expected m/z origin / Mechanism

Parent Ion 277.16

y1 Ion 180.09
Cleavage of amide bond;

retention of Phe-OMe + H.

b1 Ion 98.06
Cleavage of amide bond;

Proline acylium ion.

Immonium (Pro) 70.06
Characteristic Proline internal

fragment (Diagnostic).

Immonium (Phe) 120.08
Characteristic Phenylalanine

internal fragment.

Loss of OMe 245.13
Loss of methoxy group (M -

32).

Expert Insight: The presence of the m/z 70 ion is the strongest indicator of the Proline residue.

If the sequence were reversed (H-Phe-Pro-OMe), the y1 ion would be at m/z 129 (Pro-OMe),

clearly distinguishing the two.

NMR Spectroscopy Strategy
Objective: Map the carbon skeleton and confirm stereochemistry. Solvent Selection: DMSO-

is preferred over

or

.

Why? DMSO slows proton exchange, allowing observation of the amide proton (NH) of

Phenylalanine. It also solubilizes the polar salt form effectively.

The "Proline Problem": Rotamers
Proline is unique among amino acids because its nitrogen is part of a pyrrolidine ring. The

peptide bond preceding Proline (or following it, in this case) lacks the strong steric preference

for trans conformation found in other amino acids.
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Observation: You will likely see two sets of signals in the

H and

C NMR spectra.

Ratio: Typically 3:1 or 4:1 (Major:Minor) in DMSO.

Validation: This is not an impurity. Variable Temperature (VT) NMR (heating to 60-80°C) will

cause these signals to coalesce, confirming they are dynamic conformers.

Signal Assignment Table (DMSO- )
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Position Residue
H Shift (

ppm)

Multiplicity
C Shift (

ppm)

Key
Correlation
s (HMBC)

Pro 3.2 - 3.4 Multiplet ~46.0 -

Pro 4.1 - 4.3 Multiplet ~59.0
Carbonyl

(Pro)

Pro 1.8 - 2.2 Multiplet ~24.0, 29.0 -

NH Pro 8.5 - 9.5 Broad (Salt) - -

NH Phe 8.6 - 8.9 Doublet -
Carbonyl

(Pro)

Phe 4.5 - 4.7 Multiplet ~53.0
Carbonyl

(Phe), OMe

Phe 2.9 - 3.1 dd ~37.0 Aromatic C1

Ar Phe 7.1 - 7.3 Multiplet 126-130, 137 -CH2

OMe Ester 3.60 Singlet ~52.0
Carbonyl

(Phe)

CO Pro - - ~168.0
Pro

-H, Phe NH

CO Phe - - ~171.0
Phe

-H, OMe

Connectivity Diagram (DOT)
The following diagram visualizes the critical HMBC (Heteronuclear Multiple Bond Correlation)

signals required to stitch the molecule together.
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Figure 2: Key NMR correlations. Red solid arrows indicate HMBC (long-range) connectivity;

Blue dashed arrows indicate COSY (through-bond) connectivity.

Counter-ion Quantification ( F NMR)
Since the molecule is a TFA salt, confirming the presence and stoichiometry of the

trifluoroacetate anion is mandatory.

Experiment:

H-

F NMR (or standard

F with an internal standard).

Signal: A strong singlet at

-74.0 to -76.0 ppm (referenced to
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or TFA standard).

Stoichiometry Calculation: Integrate the Phenylalanine aromatic protons (5H total) in the

H spectrum. Integrate the TFA signal (3F) in the

F spectrum (requires quantitative parameters: D1 > 5*T1).

Expected ratio is close to 1.0.

Experimental Protocols
Protocol A: NMR Sample Preparation

Weigh 5–10 mg of H-Pro-Phe-OMe • TFA into a clean vial.

Add 600

L of DMSO-

(99.9% D).

Vortex until fully dissolved. Ensure no particulates remain (filter if necessary).

Transfer to a 5mm NMR tube.

Acquisition: Run

H (16 scans), COSY, HSQC, and HMBC.

Protocol B: HPLC Purity Check
To distinguish the desired product from free amino acids (Pro, Phe) or hydrolyzed acid (H-Pro-

Phe-OH).

Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18, 4.6 x 150mm).

Mobile Phase A: Water + 0.1% TFA.[5]

Mobile Phase B: Acetonitrile + 0.1% TFA.
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Gradient: 5% B to 60% B over 20 minutes.

Detection: UV at 214 nm (peptide bond) and 257 nm (Phenylalanine).

Expectation: The methyl ester is more hydrophobic than the free acid and will elute later than

H-Pro-Phe-OH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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